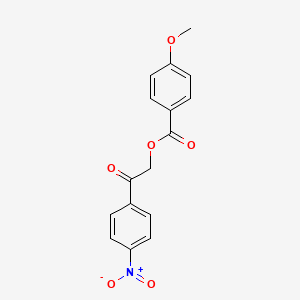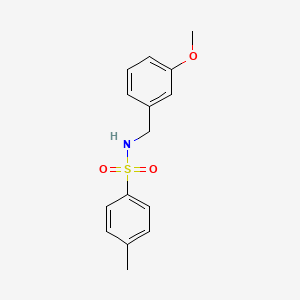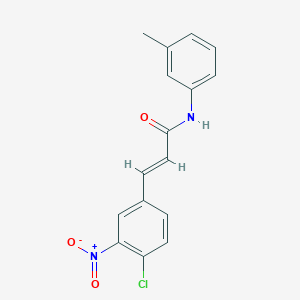![molecular formula C11H8ClFN2S B5854286 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely used in drug discovery and development. In
Wirkmechanismus
The mechanism of action of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine have been studied in various in vitro and in vivo models. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have minimal toxicity to normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine in lab experiments include its high potency, selectivity, and low toxicity. Its chemical structure can be easily modified to improve its pharmacological properties. However, the limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
The future directions for research on 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential in new therapeutic areas. The compound has shown promising results in cancer and bacterial infections, but its potential in other diseases, such as autoimmune disorders and neurological diseases, needs to be further explored. Additionally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a chemical compound with potential applications in medicinal chemistry. Its synthesis method has been optimized to yield high purity and high yield of the product. The compound has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer and bacterial infections. Its mechanism of action involves the inhibition of certain enzymes and signaling pathways. The compound has minimal toxicity to normal cells and tissues and can be easily modified to improve its pharmacological properties. The future directions for research on 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine include the development of more efficient synthesis methods and the exploration of its potential in new therapeutic areas.
Synthesemethoden
The synthesis of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl chloride with thiourea. The intermediate product is then treated with potassium hydroxide to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have antitumor, anti-inflammatory, and antibacterial properties. The compound has been tested against different cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been tested against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and has exhibited potent antibacterial activity.
Eigenschaften
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2S/c12-10-6-9(13)3-2-8(10)7-16-11-14-4-1-5-15-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHMZJRCFXCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluorobenzyl)sulfanyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)



![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)


![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)

![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)